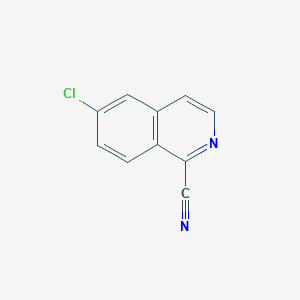

6-Chloroisoquinoline-1-carbonitrile

Description

Significance of Nitrogen Heterocycles in Organic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in numerous natural products, including alkaloids, vitamins, and nucleic acids. nih.govpressbooks.pub Their prevalence in biologically active molecules has made them a major focus of organic synthesis and medicinal chemistry. openmedicinalchemistryjournal.com The presence of the nitrogen atom imparts specific properties to these molecules, such as the ability to form hydrogen bonds and coordinate with metal ions, which is crucial for their biological function. nih.gov Consequently, nitrogen heterocycles are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com

Overview of Isoquinoline (B145761) Derivatives in Academic Inquiry

Isoquinoline and its derivatives represent a critical class of nitrogen heterocycles. rsc.org The isoquinoline framework is found in many natural alkaloids and has been identified as a key structural motif in a multitude of synthetic compounds with diverse pharmacological properties. nih.gov Academic research has extensively explored isoquinoline derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govnih.govresearchgate.net The versatility of the isoquinoline scaffold allows for functionalization at various positions, leading to a vast chemical space for the discovery of new bioactive molecules. rsc.org This has spurred the development of numerous synthetic methodologies to access these important compounds. nih.gov

Specific Research Focus on 6-Chloroisoquinoline-1-carbonitrile within Contemporary Chemical Sciences

Within the broad family of isoquinoline derivatives, this compound has emerged as a compound of interest for specific research applications. Its structure, featuring a chlorine atom at the 6-position and a nitrile group at the 1-position, provides unique reactivity and potential for further chemical modification. The chloro and cyano functionalities serve as versatile handles for introducing a variety of substituents, making it a valuable intermediate in the synthesis of more complex molecules. While detailed research findings on this specific compound are not as widespread as for some other isoquinolines, its availability and chemical properties make it a subject of ongoing academic and industrial investigation.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound dictate its behavior and potential applications. For this compound, these properties are essential for its use in synthetic organic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 1-chloroisoquinoline-6-carbonitrile |

| CAS Number | 1260664-41-2 |

| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C#N |

| InChI Key | PEGDRHQYGZULLT-UHFFFAOYSA-N |

Table 1: Key identifiers and properties of this compound. Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of substituted isoquinolines is a well-established area of organic chemistry. While specific, detailed synthetic routes for this compound are not extensively documented in readily available literature, general methods for the synthesis of related chloroquinolines and isoquinoline carbonitriles can provide insight.

The synthesis of chloroquinolines often involves reactions starting from anilines or related precursors. For example, the reaction of anilines with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid (the Skraup synthesis) or with α,β-unsaturated aldehydes or ketones (the Doebner-von Miller reaction) can yield quinoline (B57606) scaffolds. Subsequent chlorination can then be achieved using various chlorinating agents. A general procedure for preparing quinolines involves heating an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. chemicalbook.com

The introduction of a cyano group at the 1-position of the isoquinoline ring can be achieved through various methods, such as the Reissert reaction, which involves the reaction of isoquinoline with an acyl chloride and a cyanide source.

Reactions of this compound

The reactivity of this compound is largely dictated by the presence of the chloro and cyano groups on the isoquinoline core.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. This type of reaction is a common strategy for diversifying the isoquinoline scaffold.

The nitrile group at the 1-position is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The cyano group's electrophilic character makes it a useful intermediate in organic synthesis. cymitquimica.com

Research Applications of this compound

Given its chemical structure, this compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. The dual functionality of the chloro and cyano groups allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

While specific, published research applications focusing directly on the biological activity of this compound are limited, its role as a synthetic intermediate suggests its potential contribution to the development of new pharmaceutical agents and functional materials. The broader class of chloroisoquinolines and isoquinoline carbonitriles has been investigated for a range of biological activities. For instance, 1-chloroisoquinoline (B32320) has been used in cross-coupling reactions to synthesize chiral ligands for asymmetric synthesis. sigmaaldrich.com Similarly, various isoquinoline carbonitriles are known to be valuable intermediates in medicinal chemistry. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCDDYPMTUZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloroisoquinoline 1 Carbonitrile and Its Analogues

Established Synthetic Pathways to the Isoquinoline (B145761) Core

The isoquinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a fundamental component of many natural products and pharmacologically active compounds. slideshare.net Its synthesis has been a subject of extensive research, leading to the development of several named reactions that are now cornerstones of heterocyclic chemistry.

Cyclization Reactions in Isoquinoline Synthesis

Cyclization reactions are paramount in forming the bicyclic isoquinoline system. Among the most prominent are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of the amide using a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.compharmaguideline.comorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com The reaction is particularly effective when the benzene ring of the β-arylethylamide contains electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. name-reaction.comorganicreactions.orgwikipedia.org This reaction, a special case of the Mannich reaction, proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. organicreactions.orgwikipedia.orgquimicaorganica.org Similar to the Bischler-Napieralski reaction, electron-donating substituents on the aryl ring facilitate the cyclization under milder conditions. pharmaguideline.com The resulting tetrahydroisoquinoline can be subsequently aromatized to yield the isoquinoline.

The Pomeranz-Fritsch reaction provides a direct synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgchemistry-reaction.com The process involves an acid-catalyzed cyclization of a benzalaminoacetal intermediate. chemistry-reaction.comorganicreactions.org While versatile, the yields can vary, and modifications, such as using benzylamines and glyoxal (B1671930) semiacetals (the Schlittler-Müller modification), have been developed to improve outcomes. nih.govwikipedia.org

A summary of these key cyclization reactions is presented below:

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde (B42025), 2,2-dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Condensation Reactions for Isoquinoline Ring Formation

Condensation reactions are integral to the initial steps of many isoquinoline syntheses. For instance, in the Pomeranz-Fritsch reaction, the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal (B89532) forms a stable aldimine (a Schiff base), which is the direct precursor to the cyclization step. quimicaorganica.org Similarly, the Pictet-Spengler reaction commences with the condensation of a β-phenylethylamine and a carbonyl compound to form an imine, which upon protonation, becomes the electrophilic species for the ring-closing step. wikipedia.org

Another notable condensation approach involves the reaction of cinnamaldehyde (B126680) with hydroxylamine (B1172632) to form an oxime. uop.edu.pk Subsequent heating of this oxime with a dehydrating agent like phosphorus pentoxide can lead to the formation of the isoquinoline ring, believed to proceed through a rearrangement followed by cyclization. uop.edu.pk

Approaches for Introducing the Carbonitrile Moiety

The introduction of a carbonitrile (cyano) group, particularly at the C-1 position of the isoquinoline ring, is a critical step in the synthesis of 6-Chloroisoquinoline-1-carbonitrile. This functional group can be installed through various nitrilation and cyanation strategies.

Nitrilation Reactions

Nitrilation reactions aim to convert a suitable precursor into a nitrile. While direct nitrilation on an unsubstituted isoquinoline ring is not a common primary strategy, related transformations can be employed. For instance, the conversion of an amide or an oxime to a nitrile using dehydrating agents is a standard procedure in organic synthesis, which could be adapted to an isoquinoline precursor bearing such a functional group.

Cyanation Strategies

Cyanation reactions involve the introduction of a cyano group by displacement of a leaving group or through a metal-catalyzed process. A prevalent method for introducing a cyano group at the C-1 position of isoquinoline is the Reissert-Henze reaction. This reaction typically involves the treatment of isoquinoline N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a reagent like benzoyl chloride. This process leads to the formation of 1-cyanoisoquinoline.

Alternatively, a halogenated isoquinoline, such as 1-chloroisoquinoline (B32320), can serve as a substrate for nucleophilic substitution with a cyanide salt, like copper(I) cyanide (CuCN) or potassium cyanide (KCN), often facilitated by a palladium catalyst in what is known as a cyanation reaction.

Strategies for Halogenation at the C-6 Position

The final key structural feature of the target molecule is the chlorine atom at the C-6 position of the isoquinoline ring. The regioselectivity of this halogenation is crucial.

Direct electrophilic halogenation of unsubstituted isoquinoline typically occurs at the C-5 and C-8 positions. uop.edu.pk Therefore, to achieve chlorination specifically at the C-6 position, a directing group or a pre-functionalized starting material is generally required.

One effective strategy is to start the synthesis with a precursor that already contains a chlorine atom at the desired position on the benzene ring. For example, using a 4-chlorophenethylamine (B57563) derivative in a Bischler-Napieralski or Pictet-Spengler reaction would lead to a 6-chlorinated isoquinoline core. The cyclization of m-substituted phenethylamines in these reactions often proceeds to give the C-6 substituted isoquinoline, as the ring closure occurs para to the activating group. quimicaorganica.org

Alternatively, if the isoquinoline ring is already formed, a functional group at the C-6 position, such as an amino group, can be converted to a chloro group via a Sandmeyer reaction. This involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then treated with a copper(I) chloride solution to introduce the chlorine atom.

A general synthetic pathway could involve the formation of a 6-substituted isoquinoline derivative, which is then converted to 6-chloroisoquinoline (B1281262). This 6-chloroisoquinoline can then be subjected to a cyanation reaction to introduce the carbonitrile group at the C-1 position, yielding the final product, this compound. The synthesis of the related 1-chloroisoquinoline often involves treating isoquinoline N-oxide with phosphorus oxychloride. chemicalbook.com A similar strategy could potentially be applied to a 6-chloroisoquinoline N-oxide precursor.

Electrophilic Chlorination Approaches

Direct electrophilic chlorination of the isoquinoline ring system typically occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.comimperial.ac.uk The nitrogen atom in the isoquinoline nucleus deactivates the pyridine ring towards electrophilic attack. gcwgandhinagar.com Consequently, electrophilic substitution, such as chlorination, preferentially takes place at the C5 and C8 positions. gcwgandhinagar.comyoutube.com

For the synthesis of this compound, direct chlorination of isoquinoline-1-carbonitrile (B74398) would likely lead to a mixture of isomers, with the 5-chloro and 8-chloro derivatives being the major products. Achieving chlorination at the 6-position would necessitate the presence of directing groups or a multi-step synthetic sequence. For instance, starting with an aniline (B41778) derivative that already contains a chlorine atom at the desired position, followed by the construction of the isoquinoline ring, is a more viable strategy.

| Reagent | Substrate | Product(s) | Notes |

| Cl₂ | Isoquinoline | 5-Chloroisoquinoline and 8-Chloroisoquinoline | Mixture of isomers |

| SO₂Cl₂ | Isoquinoline | Mixture of chlorinated isoquinolines | Can provide different regioselectivity based on conditions |

Directed Halogenation Techniques

To overcome the inherent regioselectivity of electrophilic substitution, directed halogenation techniques can be employed. These methods utilize a directing group to position the halogenating agent at a specific site on the aromatic ring. While specific examples for the 6-chlorination of isoquinoline-1-carbonitrile are not prevalent in the literature, methods developed for other heterocyclic systems can be extrapolated.

One such strategy involves the use of a removable directing group that can be installed on the nitrogen atom or a substituent. This group would then coordinate with a metal catalyst or the halogenating agent itself, delivering the chlorine atom to the desired C6 position. Subsequent removal of the directing group would yield the target compound.

Another approach is the use of palladium catalysis for C-H activation/functionalization, which allows for the direct introduction of a halogen at a specific position. researchgate.netrsc.org The regioselectivity is controlled by the directing group and the reaction conditions.

| Method | Directing Group | Halogenating Agent | Catalyst | Product |

| Directed C-H Halogenation | Pyridyl, Amide | N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | Regioselective chlorinated isoquinoline |

| Halogen Dance Reaction | - | - | Strong Base | Isomerization of haloisoquinolines |

Transition-Metal Catalyzed Syntheses of this compound Precursors and Derivatives

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, offering mild and efficient routes to a wide array of derivatives.

Copper-catalyzed reactions are particularly useful for the formation of C-N and C-C bonds, which are crucial for the construction of the isoquinoline core. rsc.org These reactions often involve the annulation of a suitably functionalized benzene derivative with a nitrogen-containing component. For the synthesis of this compound, a potential route could involve the copper-catalyzed reaction of a 4-chloro-2-alkynylbenzonitrile with an amine source.

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

| 2-Halobenzonitrile | Alkyne | CuI | Substituted Isoquinoline |

| o-Halobenzaldehyde | Terminal Alkyne, Amine Source | CuI | Substituted Isoquinoline |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the synthesis of substituted isoquinolines. mdpi.comresearchgate.net These reactions can be used to build the isoquinoline skeleton or to introduce substituents onto a pre-existing isoquinoline ring. A plausible strategy for the synthesis of this compound could involve the palladium-catalyzed cyanation of a 1,6-dichloroisoquinoline (B1323182) or the coupling of a 6-chloroisoquinoline-1-halide with a cyanide source.

Recent advancements have also focused on palladium-catalyzed C-H activation and annulation strategies to construct the isoquinoline core with high regioselectivity. mdpi.com

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | 6-Chloro-1-bromoisoquinoline | Arylboronic acid | Pd(PPh₃)₄ | 1-Aryl-6-chloroisoquinoline |

| Cyanation | 1,6-Dichloroisoquinoline | Zn(CN)₂ | Pd(PPh₃)₄ | This compound |

| Aminocarbonylation | Isoquinoline | Amine, CO source (e.g., Chloroform) | Palladium catalyst | Isoquinoline-1-carboxamide |

Green Chemistry Principles in the Synthesis of Isoquinoline Carbonitriles

The application of green chemistry principles to the synthesis of isoquinolines aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents and solvents, improving atom economy, and utilizing catalytic methods.

For the synthesis of isoquinoline carbonitriles, green approaches could involve:

Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption. researchgate.net

Use of greener solvents: Replacing hazardous solvents with water, ethanol, or ionic liquids.

Catalytic C-H activation: This avoids the need for pre-functionalized starting materials, reducing waste.

One-pot multi-component reactions: Combining several synthetic steps into a single operation to improve efficiency and reduce waste.

While specific green synthesis routes for this compound are not well-documented, the general principles are actively being applied to the synthesis of the broader isoquinoline family.

Stereoselective Synthesis Considerations

Stereoselectivity is a critical consideration in the synthesis of many biologically active isoquinoline alkaloids. While this compound itself is achiral, the introduction of substituents at various positions can create chiral centers. Stereoselective synthesis aims to control the spatial arrangement of atoms in the molecule, leading to the formation of a single desired stereoisomer.

Methods for achieving stereoselectivity in isoquinoline synthesis include:

Use of chiral catalysts: Chiral metal complexes or organocatalysts can induce enantioselectivity in key bond-forming reactions.

Substrate-controlled synthesis: The inherent chirality of a starting material can direct the stereochemical outcome of a reaction.

Chiral auxiliaries: A temporary chiral group can be attached to the substrate to control stereochemistry, and then later removed.

For derivatives of this compound, stereoselective methods would be crucial if the biological activity is dependent on a specific stereoisomer. rsc.org

Reactivity and Chemical Transformations of 6 Chloroisoquinoline 1 Carbonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for several important transformations.

Nucleophilic Additions to the Carbonitrile

The electrophilic carbon atom of the nitrile group in 6-chloroisoquinoline-1-carbonitrile is a target for nucleophilic attack. Strong, anionic nucleophiles can add directly to the C≡N triple bond, leading to the formation of an intermediate imine salt. This intermediate can then be protonated upon workup. Weaker, neutral nucleophiles typically require activation of the nitrile group by an acid catalyst. Protonation of the nitrogen atom increases the electrophilicity of the carbon, facilitating the attack by the nucleophile.

For example, organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents can add to the nitrile to form imines, which can be subsequently hydrolyzed to produce ketones. This provides a pathway to introduce a new carbon-carbon bond at the 1-position of the isoquinoline (B145761) ring.

Reduction Reactions of the Nitrile Group

The nitrile group can be readily reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. The resulting dianionic intermediate is then protonated during an aqueous workup to yield the corresponding primary amine, (6-chloroisoquinolin-1-yl)methanamine. This transformation is a valuable tool for introducing a flexible aminomethyl substituent.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. google.comnih.gov This reaction can be performed under either acidic or basic conditions. nih.govyoutube.com

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid. nih.gov The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. The intermediate amide is subsequently hydrolyzed further to the carboxylic acid, yielding 6-chloroisoquinoline-1-carboxylic acid. youtube.com

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. youtube.com This initially forms the salt of the carboxylic acid (a carboxylate), which upon acidification yields the final carboxylic acid product. nih.gov Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide.

Reactions Involving the Chlorine Substituent

The chlorine atom at the C-6 position is attached to an aromatic ring and can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, like the one in isoquinoline, are generally electron-rich and not prone to nucleophilic attack. However, the presence of the electronegative nitrogen atom in the isoquinoline ring system activates the ring towards nucleophilic aromatic substitution (SNAr). quimicaorganica.org Halogenated quinolines and isoquinolines readily undergo these reactions, particularly at positions 2 and 4 for quinolines, and at position 1 for isoquinolines. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.orgacs.org The aromaticity is then restored by the expulsion of the chloride ion. acs.org

For this compound, the chlorine at the C-6 position can be displaced by various nucleophiles. For instance, reaction with amines can lead to the formation of 6-aminoisoquinoline (B57696) derivatives. These reactions are often catalyzed by acids or bases. nih.gov The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Metal-Catalyzed Cross-Coupling Reactions at the C-6 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. chemicalbook.com Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are widely used to modify aryl halides. google.comnih.govorganicmystery.com

Table 1: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile (B1380134)

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 66 | 18 | 80 |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 24 | 65 |

| Pd₂ (dba)₃ / RuPhos | NaOtBu | Dioxane | 80 | 16 | 72 |

This data represents the reaction of (S)-3-amino-2-methylpropan-1-ol with 6-bromoisoquinoline-1-carbonitrile, a close analog of the subject compound.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex to form a new carbon-carbon bond. organicmystery.com This would allow for the introduction of various aryl or alkyl groups at the C-6 position of the isoquinoline ring.

The Sonogashira coupling is another important palladium-catalyzed reaction that couples an aryl halide with a terminal alkyne, utilizing a copper(I) co-catalyst. nih.gov This reaction would enable the synthesis of 6-alkynylisoquinoline derivatives.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is a key reaction for further functionalization. In isoquinoline itself, electrophilic attack preferentially occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. The preferred positions for substitution are C5 and C8. quimicaorganica.org

In the case of this compound, the directing effects of the existing substituents must be considered. The chlorine atom at C6 is a deactivating but ortho-, para-directing group. The nitrile group at C1 and the heterocyclic nitrogen atom are both strongly deactivating. Therefore, electrophilic attack is most likely to be directed by the chloro group to the positions ortho to it, which are C5 and C7.

A common example of an electrophilic aromatic substitution reaction is nitration. nih.govscispace.com The nitration of substituted quinolines and isoquinolines has been studied, and the regioselectivity is often dependent on the reaction conditions and the nature of the substituents. researchgate.net For this compound, nitration would be expected to yield a mixture of 6-chloro-5-nitroisoquinoline-1-carbonitrile and 6-chloro-7-nitroisoquinoline-1-carbonitrile.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 6-Chloro-5-nitroisoquinoline-1-carbonitrile |

| 6-Chloro-7-nitroisoquinoline-1-carbonitrile | ||

| Bromination | Br₂/FeBr₃ | 6-Chloro-5-bromoisoquinoline-1-carbonitrile |

| 6-Chloro-7-bromoisoquinoline-1-carbonitrile | ||

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| This compound-7-sulfonic acid |

Cycloaddition Reactions Involving the Heterocyclic System

The isoquinoline nucleus contains a conjugated diene system within its structure, making it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In such reactions, the isoquinoline derivative can act as the diene component, reacting with a dienophile to form a new six-membered ring. These reactions are valuable for the construction of complex polycyclic frameworks.

The reactivity of the isoquinoline system in Diels-Alder reactions can be influenced by the substituents present. Both intermolecular and intramolecular cycloadditions of isoquinolinium salts have been reported. rsc.org Furthermore, aza-Diels-Alder reactions, where the nitrogen atom is part of the diene system, are also a known class of reactions for synthesizing quinoline (B57606) and isoquinoline derivatives. nih.govrsc.org

Photochemical cycloadditions are another avenue for the transformation of isoquinolines. nih.gov These reactions often proceed through different mechanisms than thermal cycloadditions and can lead to different regio- and stereochemical outcomes.

Functionalization of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for its functionalization. A common transformation is the formation of an N-oxide by oxidation. Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium percarbonate can be used to convert the isoquinoline nitrogen to an N-oxide. organic-chemistry.org The resulting this compound N-oxide would have altered reactivity compared to the parent molecule. For instance, quinoline N-oxides can undergo C-H functionalization at the C2 position. rsc.orgbeilstein-journals.org

Another functionalization of the nitrogen atom is N-alkylation to form quaternary isoquinolinium salts. This is typically achieved by reacting the isoquinoline with an alkyl halide. The resulting salt can exhibit different solubility and reactivity profiles. N-formylation of isoquinoline derivatives using carbon dioxide and hydrogen over a heterogeneous catalyst has also been reported, indicating another pathway for nitrogen functionalization. tandfonline.com

Reaction Mechanism Elucidation for Key Transformations

The mechanisms of the key reactions involving this compound are generally well-understood from studies of related aromatic and heterocyclic systems.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of the reaction is determined by the stability of the Wheland intermediate, which is influenced by the electronic effects of the substituents on the ring.

Reductive Dehalogenation: Catalytic hydrogenation for dehalogenation involves the oxidative addition of the aryl halide to the metal catalyst surface. This is followed by reaction with adsorbed hydrogen atoms (hydride transfer) and subsequent reductive elimination to yield the dehalogenated aromatic compound and regenerate the catalyst. libretexts.org

N-Oxidation: The formation of an N-oxide involves the nucleophilic attack of the nitrogen atom on the oxygen atom of the oxidizing agent. This is a concerted or stepwise process that results in the formation of a new N-O bond.

Cycloaddition Reactions: Thermal Diels-Alder reactions are typically concerted pericyclic reactions that proceed through a cyclic transition state. wikipedia.orgsigmaaldrich.com The stereochemistry of the reaction is governed by the Woodward-Hoffmann rules. Photochemical cycloadditions, on the other hand, often involve the formation of excited-state intermediates and may proceed through stepwise radical or ionic pathways. nih.gov

Structure Activity Relationship Sar Studies and Biological Target Interactions

Conceptual Framework for Isoquinoline-Based Biological Activity

Isoquinoline (B145761) alkaloids, a vast and diverse group of naturally occurring compounds, have been a source of medicinal agents for centuries. nih.gov Their fundamental structure, a bicyclic aromatic system containing a nitrogen atom, provides a versatile template for interacting with a wide array of biological targets. nih.govnih.gov The biological activities of isoquinoline derivatives are broad, encompassing antimicrobial, antiviral, and enzyme inhibitory properties. researchgate.netresearchgate.net The planar aromatic rings can participate in π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor or become protonated, enabling electrostatic interactions. The specific biological effect of an isoquinoline derivative is determined by the nature and position of its substituents, which influence its electronic properties, lipophilicity, and steric profile, thereby dictating its binding affinity and selectivity for a particular target. researchgate.net

Investigation of Enzyme Inhibition Profiles

The interaction of small molecules with enzymes is a critical aspect of their biological function. Inhibition of specific enzymes can lead to the modulation of various cellular pathways.

Cytochrome P450 Enzyme Inhibition Studies

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The isoquinoline scaffold is known to interact with CYP450 enzymes. The potential for 6-Chloroisoquinoline-1-carbonitrile to act as an inhibitor of various CYP450 isoforms is an important area of investigation. The chlorine and nitrile groups can influence the molecule's affinity for the active site of different CYP enzymes. For instance, the lipophilicity imparted by the chlorine atom may favor binding to certain isoforms, while the nitrile group could interact with specific amino acid residues within the active site.

Further research is needed to determine the specific inhibitory profile of this compound against a panel of key human CYP450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This would typically involve in vitro assays to determine the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibition of Other Key Biological Enzymes

Beyond CYP450, isoquinoline derivatives have been shown to inhibit a range of other biologically important enzymes. For example, some quinoline-based compounds, which share structural similarities with isoquinolines, have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK8 and CDK19. nih.gov Given the structural features of this compound, its potential to inhibit kinases or other enzyme classes warrants investigation. The specific substitution pattern on the isoquinoline ring is crucial for determining the selectivity and potency of enzyme inhibition.

Analysis of Interactions with Receptor Systems

The interaction of small molecules with cellular receptors is fundamental to many biological processes. The isoquinoline core of this compound provides a framework for potential interactions with various receptor types. The aromatic nature of the isoquinoline ring system allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pockets of receptors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor complexes. The chlorine and nitrile substituents further modify the electronic and steric properties of the molecule, influencing its ability to fit into and interact with specific receptor binding sites.

Mechanisms of Interaction with Cellular Components (e.g., DNA, without clinical implications)

Some isoquinoline alkaloids have been shown to interact with DNA, typically through intercalation between base pairs or by binding to the minor groove. researchgate.net The planar aromatic structure of the isoquinoline ring is well-suited for such intercalative binding. The substituents on the ring can influence the strength and mode of this interaction. While the specific DNA-binding properties of this compound have not been extensively reported, its planar structure suggests a potential for such interactions. It is important to note that these interactions are being considered from a mechanistic standpoint at the cellular level, without implying any clinical relevance.

Influence of Halogen and Nitrile Functionalities on Molecular Recognition

The presence of the chlorine atom and the nitrile group on the isoquinoline scaffold significantly impacts the molecular recognition of this compound by its biological targets.

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a lone pair on a nitrogen or oxygen atom. mdpi.comrsc.org This interaction is directional and can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. rsc.org

The combination of the isoquinoline core with the specific electronic and steric properties conferred by the chlorine and nitrile functionalities creates a unique chemical entity with the potential for diverse and specific biological interactions.

Comparative SAR Analysis of Related Isoquinoline Carbonitrile Derivatives

The structure-activity relationship (SAR) of isoquinoline derivatives is a critical area of research in medicinal chemistry, aiming to understand how the chemical structure of these compounds influences their biological activity. Although direct comparative studies on the positional isomers of this compound are not extensively documented in publicly available research, a broader analysis of related isoquinoline and quinoline (B57606) carbonitrile derivatives provides significant insights into the effects of substituent positioning and side-chain modifications on their biological interactions.

Positional Isomer Effects on Biological Interactions

Research on various isoquinoline alkaloids has established that substitutions at the C-7 position of the isoquinoline nucleus can significantly affect their bioactivity. rsc.org Similarly, studies on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which share the isoquinoline core, have shown that the nature and the position of the substituents are determinant factors for their biological profile, including anticancer activity. nih.gov

In a study focused on the closely related quinoline scaffold, specifically 4-phenylamino-3-quinolinecarbonitriles, the importance of the carbonitrile group at the C-3 position and alkoxy groups at the C-6 and C-7 positions was found to be crucial for optimal inhibitory activity against Src kinase. nih.gov This highlights that the specific arrangement of substituents around the bicyclic ring system is a key determinant of biological function. The substitution pattern influences the electronic distribution and steric properties of the molecule, which in turn affects its binding to target proteins.

Table 1: General Effects of Substituent Position on the Biological Activity of Isoquinoline and Quinoline Derivatives

| Scaffold | Substituent Position | Impact on Biological Activity | Reference |

| Isoquinoline | C-7 | Affects overall bioactivity | rsc.org |

| Pyrrolo[2,1-a]isoquinoline | Various | Defines the biological profile, including anticancer activity | nih.gov |

| Quinoline | C-3 (carbonitrile) | Crucial for optimal Src kinase inhibitory activity | nih.gov |

| Quinoline | C-6 and C-7 (alkoxy groups) | Crucial for optimal Src kinase inhibitory activity | nih.gov |

Side Chain Modifications and Their Mechanistic Impact

The modification of side chains attached to the isoquinoline carbonitrile core is a common strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties. These modifications can impact the mechanism of action by altering the compound's binding mode, its interaction with allosteric sites, or its ability to engage in specific molecular interactions such as hydrogen bonding or hydrophobic interactions.

In the context of quinoline-based kinase inhibitors, the replacement of a methoxy (B1213986) group at the 7-position with various 3-heteroalkylaminopropoxy groups led to an increase in the inhibition of both the enzymatic and cellular activity of Src kinase. nih.gov This suggests that extending a side chain from this position can allow for additional interactions within the kinase binding pocket, leading to enhanced potency. The nature of the terminal group on the side chain (e.g., a morpholine (B109124) ring) was also shown to be a critical determinant of activity. nih.gov

Furthermore, research on quinolone antibacterials has demonstrated that modifications to the side chain at the C-7 position have a profound impact on their activity. The potency of these compounds was found to be dependent on the ring size and the hybridization of the linking carbon atom of the side chain. nih.gov This underscores the principle that even subtle changes in the geometry and electronic nature of a side chain can lead to significant differences in biological outcomes.

These findings from related quinoline and quinolone systems strongly suggest that similar side-chain modifications on an isoquinoline-1-carbonitrile (B74398) scaffold would have a significant mechanistic impact. For instance, introducing various side chains at different positions of the this compound core could be explored to enhance its potency against specific biological targets, improve its selectivity, or optimize its drug-like properties. The mechanistic impact would be directly related to the new interactions enabled by the modified side chain within the target's binding site.

Table 2: Examples of Side Chain Modifications and Their Mechanistic Impact in Related Heterocyclic Compounds

| Scaffold | Position of Modification | Side Chain Modification | Mechanistic Impact | Reference |

| Quinoline | 7-position | Replacement of a methoxy group with 3-heteroalkylaminopropoxy groups | Increased inhibition of Src kinase enzymatic and cellular activity | nih.gov |

| Quinolone | 7-position | Variation in ring size and hybridization of the linking carbon atom | Altered antibacterial potency and DNA gyrase inhibition | nih.gov |

Computational and Theoretical Investigations of 6 Chloroisoquinoline 1 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic and structural properties of molecules from first principles. nih.gov These methods solve the electronic Schrödinger equation to provide detailed insights into the behavior of electrons within a molecule. For 6-Chloroisoquinoline-1-carbonitrile, DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), are well-suited to predict its properties with a good balance of accuracy and computational cost. tandfonline.comfigshare.com

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure. For this compound, the isoquinoline (B145761) core is expected to be largely planar. The optimization process would refine the bond lengths, bond angles, and dihedral angles to their equilibrium values.

Conformational analysis, while more critical for flexible molecules, is still relevant for understanding any potential out-of-plane distortions of the substituents. However, for this compound, significant conformational isomerism is not anticipated due to the rigid nature of the fused ring system. The primary focus of geometry optimization is to obtain an accurate representation of the molecular structure from which other properties can be reliably calculated.

Table 1: Predicted Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-Cl | 1.735 |

| C1-N2 | 1.318 |

| N2-C3 | 1.375 |

| C3-C4 | 1.398 |

| C4-C4a | 1.412 |

| C4a-C8a | 1.405 |

| C5-C6 | 1.370 |

| C6-Cl | 1.740 |

| C6-C7 | 1.395 |

| C7-C8 | 1.380 |

| C8-C8a | 1.415 |

| C1-C1' (Nitrile) | 1.440 |

| C1'-N (Nitrile) | 1.155 |

| Bond Angles (°) ** | |

| Cl-C1-N2 | 115.5 |

| C1-N2-C3 | 117.8 |

| N2-C3-C4 | 123.5 |

| C3-C4-C4a | 119.2 |

| C5-C6-C7 | 120.5 |

| Dihedral Angles (°) ** | |

| C8-C8a-C4a-C4 | 0.1 |

| C5-C6-C7-C8 | -0.2 |

Note: The values in this table are representative and based on typical values for similar structures found in computational studies of substituted isoquinolines. Actual values would be obtained from a specific DFT calculation.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. For this compound, the presence of the electron-withdrawing chloro and cyano groups is expected to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the band gap.

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound (B3LYP/6-311++G(d,p))

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These values are illustrative and derived from trends observed in computational studies of similar isoquinoline derivatives. tandfonline.comfigshare.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core electrons. NBO analysis is particularly useful for quantifying charge transfer interactions and hyperconjugative effects.

For this compound, NBO analysis can reveal the nature of the C-Cl bond, the delocalization of the π-electrons across the isoquinoline ring system, and the electronic interactions involving the nitrile group. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, providing a deeper understanding of the molecule's electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group, indicating their role as potential hydrogen bond acceptors or sites for electrophilic interaction. The regions around the hydrogen atoms would exhibit positive potential. The chlorine atom, being electronegative, will also influence the local electrostatic potential. ijcce.ac.ir

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. By analyzing the condensed Fukui functions for each atom, one can predict the regioselectivity of various chemical reactions. For this compound, these descriptors would be crucial in predicting its behavior in synthetic transformations and biological interactions. nih.gov

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.70 |

| Chemical Hardness (η) | 2.15 |

| Global Softness (S) | 0.465 |

| Electrophilicity Index (ω) | 5.13 |

Note: These values are calculated based on the illustrative HOMO and LUMO energies provided in Table 2.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly valuable for exploring the conformational landscape of flexible molecules and for studying the explicit effects of the solvent environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a protein's binding site.

Binding Affinity Predictions

Binding affinity measures the strength of the interaction between a ligand and its target protein. It is typically quantified by the binding free energy, with lower energy values indicating a more stable complex. Computational tools predict this affinity, offering a way to screen potential drug candidates rapidly. For a given protein-ligand complex, the predicted binding affinity is often expressed in units of kcal/mol. While specific binding affinity data for this compound is not available in the reviewed literature, the process involves docking the compound into the active site of a target protein. The scoring function of the docking software then calculates a value representing the predicted binding energy. For instance, methods like the Autodock vina scoring function can predict affinities, with a high correlation coefficient to experimental data being a key indicator of accuracy. The entrapment of a ligand within a binding site, through interactions with flexible loops or other structural features, can dramatically enhance binding affinity by thousands of fold.

Interaction Modes and Hydrogen Bonding Networks

The stability of a ligand within a protein's binding site is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The nitrile (-C≡N) group and the isoquinoline nitrogen atom in this compound are potential hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues (like lysine, arginine, or asparagine) in a protein's active site.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods solve the quantum mechanical equations governing the electronic structure of the molecule to derive properties like vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For molecules similar to this compound, such as 1-chloroisoquinoline (B32320) and 6-chloroquinoline, DFT calculations have been successfully employed. Typically, a functional like B3LYP with a basis set such as 6-311++G(d,p) is used to optimize the molecule's geometry and calculate its vibrational modes. The calculated wavenumbers often show excellent agreement with experimental spectra, allowing for precise assignment of vibrational bands. For example, the C-Cl stretching vibration in related chloroquinoline compounds is typically identified in the 500-760 cm⁻¹ region.

Table 1: Representative Theoretical Spectroscopic Data for Related Chloro-heterocyclic Compounds This table presents typical data from DFT calculations on analogous compounds to illustrate the methodology, not specific data for this compound.

| Spectroscopic Technique | Property | Typical Calculated Range | Method |

|---|---|---|---|

| FT-IR | C-H Stretching | 3010–3072 cm⁻¹ | DFT/B3LYP |

| FT-IR | C-Cl Stretching | 351–675 cm⁻¹ | DFT/B3LYP |

| NMR | ¹³C Chemical Shift | Varies by position | GIAO |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies, as they can alter the properties of light passing through them. Computational chemistry plays a vital role in the design of new NLO materials by predicting their properties. The key parameters determining a molecule's NLO response are its dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

Organic molecules with extended π-conjugated systems, such as isoquinolines, are known to exhibit significant NLO properties. DFT calculations are used to compute the NLO parameters. A high value for the first hyperpolarizability (β) is particularly desirable for second-order NLO applications. Studies on similar isoquinoline-based structures show that strategic placement of electron-donating and electron-withdrawing groups can enhance these properties. The nitrile group (-CN) in this compound is a strong electron-withdrawing group, which could contribute to a significant NLO response. Theoretical calculations for related compounds have shown hyperpolarizability values many times that of urea, a standard reference material for NLO properties.

Table 2: Calculated NLO Properties for Illustrative Compounds This table shows representative NLO data from DFT calculations on analogous compounds to demonstrate the concept, not specific data for this compound.

| Compound Class | Property | Typical Calculated Value (esu) | Method |

|---|---|---|---|

| Pyrano-quinoline Derivative | First Hyperpolarizability (β) | 4.29 x 10⁻³⁰ | DFT/B3PW91 |

| Isoquinoline Derivative | Second Hyperpolarizability (γ) | Varies | DFT/M06 |

These computational investigations provide a powerful framework for understanding the multifaceted chemical nature of this compound, guiding future experimental work and potential applications in materials science and medicinal chemistry.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

The primary and most well-documented role of 6-Chloroisoquinoline-1-carbonitrile is as a key intermediate in multi-step organic synthesis. The strategic placement of the chloro and cyano functional groups allows for a range of chemical transformations. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the chlorine atom can be displaced through various nucleophilic substitution reactions.

This dual reactivity makes the compound a valuable starting material for creating more elaborate molecules. For instance, it serves as a precursor in the synthesis of α,β-unsaturated isoquinoline (B145761) ketones, which are crucial reactants in sophisticated cyclization reactions. nih.govresearchgate.netacs.org The isoquinoline framework itself is a common motif in pharmacologically active compounds, further enhancing the utility of this intermediate in medicinal chemistry research. Chemical suppliers categorize it as a key heterocyclic building block for research and development purposes. nih.govbldpharm.com

Design and Synthesis of Complex Polyheterocyclic Systems

A significant application of intermediates derived from this compound is in the construction of complex, fused polyheterocyclic systems. A notable example is its use in a titanium-mediated aza-Nazarov annulation (cyclization) reaction to produce N-fused tricycles. nih.govacs.org This specific strategy has been successfully employed to access the core structure of lamellarin analogues, a class of marine alkaloids known for their potent biological activities. nih.govnih.gov

In this synthetic pathway, α,β-unsaturated isoquinoline ketones (prepared from precursors like this compound) react with sulfonamides under mild conditions. nih.govresearchgate.net The reaction demonstrates broad substrate tolerance, enabling the efficient synthesis of a variety of fused heteroarenes.

Table 1: N-Fused Heterocyclic Cores Synthesized via Aza-Nazarov Annulation

| Fused Heterocyclic Core | Base Structure | Significance |

|---|---|---|

| Quinoline (B57606) | Benzene (B151609) ring fused to a pyridine (B92270) ring | Prevalent in pharmaceuticals and dyes |

| Phthalazine | Benzene ring fused to a pyridazine (B1198779) ring | Used in medicinal and materials chemistry |

| Quinazoline | Benzene ring fused to a pyrimidine (B1678525) ring | Core of many bioactive compounds |

| Quinoxaline | Benzene ring fused to a pyrazine (B50134) ring | Important in pharmaceuticals and organic electronics |

This methodology provides a powerful tool for building complex molecular architectures that are of high importance in medicinal chemistry and materials science. nih.govacs.org

Integration into Macrocyclic and Supramolecular Architectures

While the rigid, aromatic structure and reactive functional groups of this compound suggest its potential as a component in macrocyclic and supramolecular chemistry, specific research detailing its successful integration into these large-scale architectures is not yet widely reported in scientific literature. The development of novel host-guest systems and molecular sensors could be a future area of exploration for this compound.

Contributions to Polymer Chemistry and Organic Materials Development

The potential for this compound to contribute to polymer chemistry exists due to its aromatic structure and reactive handles, which could be used to create monomers for polymerization or to functionalize existing polymers. However, there is currently a lack of specific studies in the available literature that document its use in the development of new polymers or organic materials. Its inclusion by some suppliers under the general category of "Material Science" suggests theoretical applicability that awaits practical demonstration in research. bldpharm.combldpharm.com

Applications in Catalyst Ligand Design and Coordination Chemistry

The nitrogen atom of the isoquinoline ring and the nitrile group both offer potential coordination sites for metal ions, making this compound a candidate for use in the design of novel ligands for catalysis. The design of effective ligands is crucial for developing new catalysts for a wide range of chemical transformations. nih.govresearchgate.netacs.org Despite this potential, specific examples of its application as a ligand in coordination chemistry and catalysis are not extensively documented in current research publications.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives has a rich history, with established methods such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions providing foundational pathways. numberanalytics.com However, the future of synthesizing 6-Chloroisoquinoline-1-carbonitrile will likely focus on methodologies that offer enhanced efficiency, sustainability, and functional group tolerance.

One promising avenue is the continued development of transition metal-catalyzed cross-coupling reactions . Catalysts based on rhodium, palladium, copper, and ruthenium have already demonstrated significant utility in the synthesis of isoquinolines. organic-chemistry.orgnih.govresearchgate.net Future work could focus on developing catalysts that are more active, stable, and selective for the specific substitution pattern of this compound, potentially at lower catalyst loadings and under milder reaction conditions.

Furthermore, the adoption of flow chemistry presents a significant opportunity for the synthesis of this compound. uc.pt Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and the potential for seamless scale-up. uc.ptnih.gov The development of a continuous flow process for the synthesis of this compound could represent a major step forward in its production. Additionally, photochemical synthesis methods, which utilize light to drive chemical reactions, are gaining traction as a green and efficient alternative to traditional thermal methods and could be explored for the synthesis of quinoline (B57606) and isoquinoline derivatives. acs.orgrsc.org

Advanced Understanding of Reaction Mechanisms and Intermediates

A deeper comprehension of the underlying reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For this compound, future research should aim to elucidate the intricate details of its formation. This involves the identification and characterization of reaction intermediates and transition states . acs.org

Techniques such as in-situ spectroscopy (e.g., NMR, IR) coupled with computational modeling can provide invaluable insights into the stepwise progression of a reaction. For instance, detailed mechanistic studies of the Reissert-Henze reaction, a potential route to isoquinoline-1-carbonitriles, could reveal key intermediates and help to refine reaction conditions for improved yields and selectivity.

Density Functional Theory (DFT) calculations are becoming an indispensable tool for mechanistic investigations. nih.govrsc.org By modeling the potential energy surface of a reaction, DFT can help to predict the most likely reaction pathways, identify rate-determining steps, and understand the role of catalysts and substituents. nih.gov Such studies would be instrumental in unraveling the complexities of the reactions involved in the synthesis of this compound.

Deeper Exploration of Molecular Recognition and Specific Biological Interactions

The biological activity of a molecule is intrinsically linked to its ability to recognize and interact with specific biological targets. nih.govresearchgate.net For this compound, a thorough exploration of its molecular recognition properties is a crucial area for future research. The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various protein targets. nih.govphcogj.com These computational simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. This information can then guide the design of more potent and selective analogs.

Beyond computational predictions, experimental techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding of this compound to its biological targets. This deeper understanding of its specific biological interactions is essential for its potential development as a therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, generative AI models can be used to design entirely new molecules based on a set of desired properties. By learning the underlying rules of chemical structure and activity, these models can propose novel derivatives of this compound that may not have been conceived through traditional medicinal chemistry approaches.

Computational-Experimental Synergy for Predictive Chemistry

The most powerful approach to advancing our understanding and application of this compound lies in the synergy between computational and experimental methods. rsc.org This integrated approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.

For example, DFT calculations can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of this compound and its derivatives, which can then be compared with experimental data to confirm their structure and purity. nih.govrsc.org Similarly, computational predictions of reaction outcomes can be tested in the laboratory, and any discrepancies can be used to improve the accuracy of the computational models. nih.govresearch.google

This synergistic approach can also be applied to the study of molecular interactions. Computational predictions of binding affinity can be validated through experimental binding assays, and the combined data can be used to develop more accurate predictive models for structure-activity relationships. rsc.org

Expansion into New Areas of Material Science and Catalyst Development

While the primary focus of research on many heterocyclic compounds is often in medicinal chemistry, the unique electronic and structural properties of molecules like this compound make them promising candidates for applications in other fields.

In material science , the isoquinoline core is known to be a component of molecules used in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.com Future research could explore the potential of this compound and its derivatives as building blocks for novel organic electronic materials with tailored photophysical properties.

In the realm of catalysis , the nitrogen atom in the isoquinoline ring and the cyano group can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the development of new catalysts. researchgate.net The electronic properties of the isoquinoline ring can be tuned by the chloro and cyano substituents, potentially influencing the catalytic activity and selectivity of the resulting metal complexes. Furthermore, isoquinoline derivatives have been investigated as catalysts themselves. semanticscholar.org

Q & A

Q. How can researchers investigate the role of this compound in modulating enzyme kinetics?

- Methodology : Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with varying substrate concentrations. Use stopped-flow spectroscopy for rapid kinetic measurements. Analyze data with nonlinear regression tools (e.g., GraphPad Prism) to determine inhibition constants (Kᵢ).

- Validation : Compare with known inhibitors and conduct site-directed mutagenesis to identify binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.